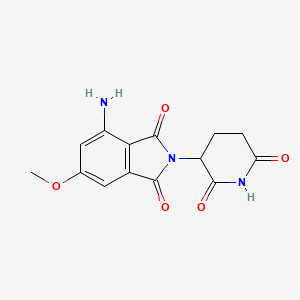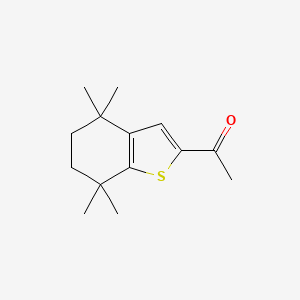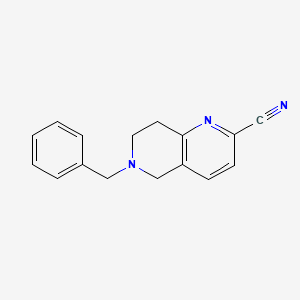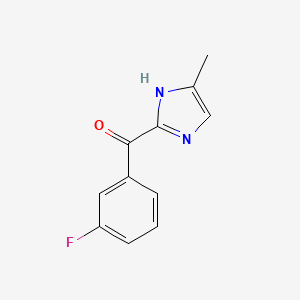
(3-FLUOROPHENYL)(5-METHYL-1H-IMIDAZOL-2-YL)-METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-FLUOROPHENYL)(5-METHYL-1H-IMIDAZOL-2-YL)-METHANONE is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-FLUOROPHENYL)(5-METHYL-1H-IMIDAZOL-2-YL)-METHANONE typically involves the reaction of 3-fluorobenzoyl chloride with 4-methylimidazole. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-FLUOROPHENYL)(5-METHYL-1H-IMIDAZOL-2-YL)-METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
(3-FLUOROPHENYL)(5-METHYL-1H-IMIDAZOL-2-YL)-METHANONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-FLUOROPHENYL)(5-METHYL-1H-IMIDAZOL-2-YL)-METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluorobenzoyl)-1-methylimidazole
- 2-(4-Fluorobenzoyl)-4-methylimidazole
- 2-(3-Chlorobenzoyl)-4-methylimidazole
Uniqueness
(3-FLUOROPHENYL)(5-METHYL-1H-IMIDAZOL-2-YL)-METHANONE is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly influence its chemical reactivity and biological activity. The methyl group on the imidazole ring also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C11H9FN2O |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methanone |
InChI |
InChI=1S/C11H9FN2O/c1-7-6-13-11(14-7)10(15)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14) |
InChI Key |
XVCYXWFGDRZTSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


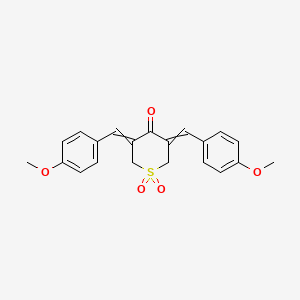
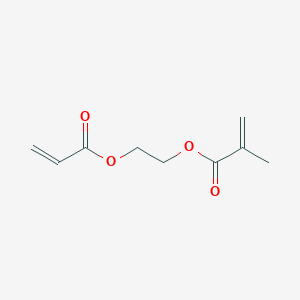
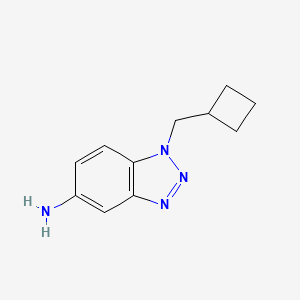
![3-(4-Ethylphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8458951.png)
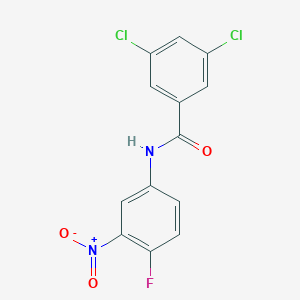
![Silane, trimethyl[(4-methylphenyl)thio]-](/img/structure/B8458982.png)
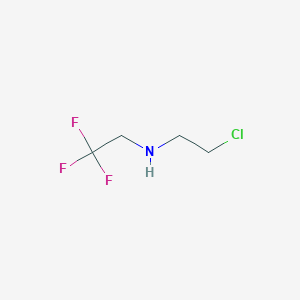
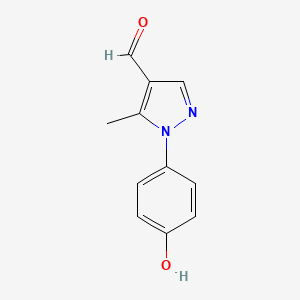
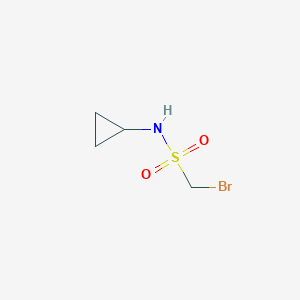
![5-([4-Hydroxyphenyl]methyl)oxazolidine-2,4-dione](/img/structure/B8459017.png)
